2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a hybrid heterocyclic scaffold combining pyridazinone and triazolo-pyridazine moieties. The 3-fluorophenyl substituent enhances lipophilicity and may influence target selectivity, while the ethoxyethyl linker provides conformational flexibility for optimal receptor engagement.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O3/c23-16-3-1-2-15(12-16)22-26-25-18-7-8-20(28-30(18)22)33-11-10-24-19(31)13-29-21(32)9-6-17(27-29)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOPTDPURPQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl-substituted pyridazinone intermediate, followed by the introduction of the triazolopyridazine moiety through a series of coupling reactions. The final step involves the acylation of the intermediate with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. The scalability of the synthesis process is crucial for large-scale production, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridazinone moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, which can be further explored for their biological activities.
Scientific Research Applications
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The presence of the triazolopyridazine moiety is believed to enhance its binding affinity and specificity towards certain biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The most analogous compound identified is 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (RN: 852374-82-4) . Below is a comparative analysis:
| Feature | Target Compound | Analogous Compound |
|---|---|---|
| Core Structure | Triazolo-pyridazine + pyridazinone | Triazolo-pyridazine |
| Linkage Group | Ethoxyethyl (oxygen-based) | Sulfanyl (sulfur-based) |
| Substituent on Phenyl | 3-Fluorophenyl | 3-Trifluoromethylphenyl |
| Additional Moiety | 3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl | None |
Functional Implications
- Linkage Group : The ethoxyethyl group in the target compound (oxygen-based) likely improves aqueous solubility compared to the sulfanyl linkage in the analog, which is more lipophilic and prone to oxidation .
- Pyridazinone Moiety: The cyclopropyl and ketone groups in the target compound may enhance metabolic stability and introduce additional hydrogen-bonding interactions absent in the analog .
Research Findings and Hypotheses
Pharmacokinetic Predictions
- Solubility : The ethoxyethyl linker in the target compound likely increases solubility compared to the sulfanyl analog, which may exhibit higher membrane permeability due to lipophilicity.
- Metabolic Stability: The cyclopropyl group in the pyridazinone ring could reduce cytochrome P450-mediated oxidation, a common metabolic pathway for aryl substituents.
Target Affinity
Both compounds share the triazolo-pyridazine scaffold, which is associated with kinase inhibition (e.g., JAK2, EGFR). The pyridazinone moiety in the target compound may confer additional selectivity for kinases requiring rigid, planar binding sites.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a cyclopropyl group, a dihydropyridazine core, and a triazolo-pyridazine moiety, which may contribute to its unique pharmacological properties.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Cyclopropyl group | Antimicrobial |
| Compound B | Dihydropyridazine core | Antitumor |
| Compound C | Triazolo-pyridazine | CNS activity |
Preliminary studies indicate that the compound may exhibit diverse biological activities including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor Effects : The structural components suggest potential interactions with cancer cell pathways.
- CNS Activity : The presence of nitrogen-rich heterocycles may influence neuropharmacological effects.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that derivatives of pyridazine exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the cyclopropyl moiety in similar compounds enhanced their lipophilicity, which is crucial for membrane penetration .
-
Antitumor Activity :
- Research on related compounds indicated that modifications in the dihydropyridazine structure could lead to increased cytotoxicity against various cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
-
CNS Effects :
- Investigations into the CNS activity of structurally similar compounds revealed their potential as anxiolytics and antidepressants. The triazolo-pyridazine unit may interact with GABA receptors, enhancing inhibitory neurotransmission .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The lipophilic nature due to the cyclopropyl group suggests good absorption characteristics.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity assays are necessary to assess safety before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
